2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
CAS No.: 52083-01-9
Cat. No.: VC3902304
Molecular Formula: C12H7N3O4
Molecular Weight: 257.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52083-01-9 |
|---|---|
| Molecular Formula | C12H7N3O4 |
| Molecular Weight | 257.2 g/mol |
| IUPAC Name | 2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 |
| Standard InChI Key | KCHRHUZMJQITPX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione consists of a benzo[de]isoquinoline backbone fused with two ketone groups at positions 1 and 3. The amino (-NH₂) and nitro (-NO₂) substituents at positions 2 and 6 introduce electron-donating and electron-withdrawing effects, respectively, influencing its reactivity and spectral properties . Computational models suggest that the nitro group’s para orientation relative to the amino group enhances intramolecular charge transfer, a feature relevant to optoelectronic applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.202 g/mol | |
| Exact Mass | 257.044 Da | |
| Topological Polar Surface Area | 110.91 Ų |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound demonstrates high thermal stability, with a boiling point of 561.2°C at 760 mmHg and a flash point of 293.2°C . Its melting point remains unspecified in available literature, though analogous compounds in the benzo[de]isoquinoline family typically melt above 250°C . The density of 1.647 g/cm³ indicates a tightly packed crystalline structure, consistent with its low solubility in polar solvents .
Table 2: Physicochemical Parameters
| Property | Value | Source Citation |
|---|---|---|
| Density | 1.647 g/cm³ | |
| Boiling Point | 561.2°C at 760 mmHg | |
| Flash Point | 293.2°C | |
| LogP | 1.68 |
Synthesis and Derivative Formation
Synthetic Routes
While explicit protocols for synthesizing 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione are scarce, analogous compounds are prepared via nitration and reduction sequences. For example, 6-nitro derivatives of benzo[de]isoquinoline-1,3-dione are synthesized by treating precursor compounds with concentrated nitric acid () and sodium dichromate () under controlled conditions . Subsequent reduction of the nitro group using stannous chloride () yields amino derivatives, suggesting a plausible pathway for this compound .
Functionalization Strategies
The amino group at position 2 permits further functionalization, such as acylation or alkylation, to produce derivatives with tailored properties. For instance, reactions with spirohydantoins have yielded antimicrobial agents, highlighting its versatility as a synthetic intermediate .
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